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Compound of Interest

Compound Name: 113-016B

Cat. No.: B15597133

An in-depth comparison of the efficacy of 113-016B-based lipid nanoparticle (LNP) therapies in
reducing tumor growth, with a focus on experimental data and protocols from key preclinical
studies.

This guide provides researchers, scientists, and drug development professionals with a
comprehensive overview of the anti-tumor effects of therapies utilizing the novel ionizable
cationic lipidoid, 113-016B. For the purpose of this guide, we will focus on the findings from the
pivotal study by Chen et al. (2022), which utilized a closely related lipidoid, 113-0O12B, to
deliver an mMRNA-based cancer vaccine. This study provides a direct comparison against LNPs
formulated with the clinically utilized lipid, ALC-0315.

Comparative Efficacy of 113-012B LNP-based
MRNA Vaccine

The central finding of the research is that an mRNA vaccine targeting the model antigen
ovalbumin (mOVA), when delivered by LNPs formulated with 113-O12B, demonstrates superior
tumor growth inhibition compared to the same vaccine delivered by LNPs using the established
ALC-0315 lipid.[1][2][3] This enhanced efficacy is attributed to the preferential targeting of
lymph nodes by the 113-O12B LNPs, leading to a more robust CD8+ T cell response.[1][4][5]

Prophylactic Efficacy

In a prophylactic setting, mice were vaccinated prior to tumor implantation. The 113-
012B/mOVA vaccine provided complete protection against tumor development.
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Tumor Volume (mm?) on

Treatment Group Survival Rate on Day 25
Day 16

PBS ~1500 0%

ALC-0315/mOVA 0 100%

113-012B/mOVA 0 100%

Data synthesized from Chen et al., 2022.

Therapeutic Efficacy

In a therapeutic model, where vaccination occurred after tumor establishment, the 113-
012B/mOVA vaccine showed a significant reduction in tumor growth and improved survival
compared to the ALC-0315/mOVA vaccine.

Average Tumor Volume .
Treatment Group ( 2 o Survival Rate on Day 30
mm?) on Day

PBS ~2000 0%
ALC-0315/mOVA ~1000 40%
113-012B/mOVA ~400 80%

Data synthesized from Chen et al., 2022.

Combination Therapy with Anti-PD-1

The therapeutic efficacy of the 113-012B based vaccine was further enhanced when combined
with an anti-PD-1 checkpoint inhibitor. This combination therapy resulted in complete tumor
regression in a significant percentage of the treated mice.[3][5]
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Tumor Volume (mm?) on

Treatment Group Complete Response Rate
Day 21

PBS ~1200 0%

aPD-1 ~800 0%

113-012B/TRP-2 + aPD-1 ~100 40%

Data synthesized from Chen et al., 2022, using a TRP-2 peptide encoding mRNA in a B16F10
melanoma model.

Signaling Pathway and Mechanism of Action

The enhanced anti-tumor effect of the 113-012B LNP-based mRNA vaccine is driven by its
ability to efficiently target lymph nodes and deliver the mRNA cargo to antigen-presenting cells
(APCs), such as dendritic cells.[4][6] This initiates a signaling cascade that leads to a potent
and specific anti-tumor immune response.

Click to download full resolution via product page
Caption: Signaling pathway of 113-012B LNP-based mRNA vaccine.

Experimental Workflow

The validation of the 113-O12B LNP-based vaccine involved a series of well-defined
experimental steps, from LNP formulation to in vivo tumor models.
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Caption: Experimental workflow for testing LNP-based mRNA vaccines.

Experimental Protocols
LNP Formulation

e Lipids: The LNPs were formulated using the ionizable lipid (113-O12B or ALC-0315),
cholesterol, a helper lipid, and a PEG-lipid.
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Optimized Ratio: The optimized weight ratio for the 113-O12B LNP components was
determined to be 16:4.8:3:2.4 (113-012B:Cholesterol:Helper Lipid:PEG-Lipid).[7]

Method: The lipid components, dissolved in ethanol, were rapidly mixed with an agqueous
solution of MRNA at an acidic pH using a microfluidic device. The resulting LNPs were then
dialyzed against PBS to remove ethanol and raise the pH.

Animal Studies

Animal Model: Female C57BL/6 mice, aged 6-8 weeks, were used for all in vivo
experiments.

Cell Lines: B16F10 melanoma cells and ovalbumin-expressing B16F10 (B16F10-OVA) cells
were used for tumor challenges.

Tumor Implantation: Mice were subcutaneously inoculated with 5 x 105 B16F10-OVA or
B16F10 cells in the right flank.

Vaccination Schedule: For the therapeutic model, mice were vaccinated subcutaneously on
the left flank on days 7 and 14 after tumor implantation. Each dose contained 10 pg of
MRNA.

Combination Therapy: For the anti-PD-1 combination therapy, mice were intraperitoneally
injected with an anti-PD-1 antibody on days 15, 18, and 21.

Tumor Growth Measurement and Analysis

Tumor Volume: Tumor size was measured every 2-3 days using a digital caliper. The volume
was calculated using the formula: Volume = (length x width2) / 2.

Survival: Mice were monitored for survival, and the experiment was terminated when tumor
volume reached a predetermined endpoint (e.g., 2000 mm3) or upon signs of distress.

Immunological Analysis: At the end of the experiment, spleens and tumors were harvested.
Single-cell suspensions were prepared and stained with fluorescently labeled antibodies
against CD8, and other immune cell markers for analysis by flow cytometry to quantify the
percentage of antigen-specific CD8+ T cells.
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Conclusion

The data strongly support the conclusion that LNP-based therapies utilizing the 113-0O12B
lipidoid are highly effective in reducing tumor growth in preclinical melanoma models. The
superior performance of 113-012B LNPs compared to those formulated with ALC-0315
highlights the critical role of the ionizable lipid in directing the mRNA vaccine to the lymph
nodes, thereby generating a more potent and effective anti-tumor T cell response. The
synergistic effect observed with anti-PD-1 therapy further underscores the potential of this
platform for combination cancer immunotherapies. These findings validate the continued
investigation of 113-016B and related lipidoids for the development of next-generation mRNA-
based cancer vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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